molecular formula C4H10ClN B3250645 trans-2-Methylcyclopropanamine hydrochloride CAS No. 2044706-16-1

trans-2-Methylcyclopropanamine hydrochloride

Cat. No. B3250645
M. Wt: 107.58
InChI Key: DGEKNIYQAIAEGO-VKKIDBQXSA-N
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Description

Synthesis Analysis

While the specific synthesis of trans-2-Methylcyclopropanamine hydrochloride is not explicitly described, the methodologies used in the synthesis of similar compounds could potentially be adapted for its production . For instance, the synthesis of related compounds involves the use of various reagents and catalysts to achieve the desired chemical structure .


Molecular Structure Analysis

The molecular structure of trans-2-Methylcyclopropanamine hydrochloride can be inferred from the InChI code: 1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3/t3-,4-/m1/s1 . This information provides insights into the potential molecular structure of trans-2-Methylcyclopropanamine hydrochloride, which may also form similar hydrogen bonds with chloride ions.


Chemical Reactions Analysis

Cyclopropylamines, such as trans-2-Methylcyclopropanamine hydrochloride, undergo various chemical reactions when exposed to certain conditions . These reactions include hydrogen abstraction and hydroxyl recombination mechanisms leading to products like cyclopropanone hydrate and 3-hydroxypropionaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of trans-2-Methylcyclopropanamine hydrochloride can be inferred from the studies on related compounds. For example, the crystal structure analysis of a related compound provides information on the solid-state properties, such as crystal packing and intermolecular interactions.

Scientific Research Applications

  • Synthesis and Biological Evaluation in Medicinal Chemistry
    Trans-2-Methylcyclopropanamine hydrochloride and its derivatives have been synthesized and evaluated for their biological activities. For instance, Boztaş et al. (2019) explored the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety, finding these derivatives to be effective inhibitors of certain enzymes, which could be relevant in treating diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).

  • Inhibition and Substrate of Enzymes in Biochemistry
    Shah et al. (1993) studied trans-2-Phenylcyclopropylamine hydrochloride (a closely related compound) as both an inhibitor and a substrate of lysyl oxidase, an enzyme crucial for cross-linking in proteins like elastin and collagen. This research provides insights into how such compounds can interact with and potentially influence the function of vital biological enzymes (Shah et al., 1993).

  • Synthetic Approaches in Organic Chemistry
    In the realm of organic synthesis, West et al. (2019) reported the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes, demonstrating the potential of trans-2-Methylcyclopropanamine hydrochloride and related compounds in pharmaceutical and agrochemical applications (West et al., 2019).

  • Role in Drug Development and Pharmacology
    Khan et al. (2013) highlighted the biochemical and biological significance of phenylcyclopropylamine derivatives, including trans-2-Methylcyclopropanamine hydrochloride. These compounds are investigated for their effects on monoamine neurotransmitter levels, offering potential pathways for developing new antidepressant drugs (Khan et al., 2013).

  • Exploration in Neurochemical Studies
    Hyttel and Larsen (1985) investigated the neurochemical profile of a compound similar to trans-2-Methylcyclopropanamine hydrochloride, studying its effects on neurotransmitter uptake. Such research informs our understanding of how these compounds can modulate neurochemical pathways, which is crucial for their potential therapeutic uses (Hyttel & Larsen, 1985).

Safety And Hazards

The safety data sheet (SDS) for trans-2-Methylcyclopropanamine hydrochloride indicates that it is classified as Acute toxicity, oral (Category 4), H302 . This means it is harmful if swallowed .

Future Directions

The field of drug conjugates as drug delivery systems for the treatment of various conditions continues to advance with the application of new technologies . Trans-2-Methylcyclopropanamine hydrochloride, being a part of this field, could potentially benefit from these advancements .

properties

IUPAC Name

(1R,2R)-2-methylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H/t3-,4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEKNIYQAIAEGO-VKKIDBQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Methylcyclopropanamine hydrochloride

CAS RN

97291-62-8, 2044706-16-1
Record name rac-(1R,2R)-2-methylcyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2R)-2-methylcyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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